molecular formula C12H13NO3 B6145458 3-[3-(prop-2-enamido)phenyl]propanoic acid CAS No. 1549020-37-2

3-[3-(prop-2-enamido)phenyl]propanoic acid

Cat. No.: B6145458
CAS No.: 1549020-37-2
M. Wt: 219.2
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Description

3-[3-(prop-2-enamido)phenyl]propanoic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a carboxylic acid group and an enamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(prop-2-enamido)phenyl]propanoic acid typically involves the reaction of 3-aminophenylpropanoic acid with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 3-aminophenylpropanoic acid and the acryloyl chloride, resulting in the formation of the enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(prop-2-enamido)phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The enamide group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Amine derivatives of the enamide group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[3-(prop-2-enamido)phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(prop-2-enamido)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The enamide group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in the compound’s biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(phenylamino)phenyl]propanoic acid
  • 3-[3-(prop-2-enamido)phenyl]butanoic acid
  • 3-[3-(prop-2-enamido)phenyl]acetic acid

Uniqueness

3-[3-(prop-2-enamido)phenyl]propanoic acid is unique due to the presence of both a carboxylic acid group and an enamide group, which confer distinct chemical and biological properties

Properties

CAS No.

1549020-37-2

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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